molecular formula C14H18N2 B185675 Azepan-1-yl(phenyl)acetonitrile CAS No. 17766-41-5

Azepan-1-yl(phenyl)acetonitrile

Cat. No.: B185675
CAS No.: 17766-41-5
M. Wt: 214.31 g/mol
InChI Key: MDTVIWLDOORMEX-UHFFFAOYSA-N
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Description

Azepan-1-yl(phenyl)acetonitrile is a chemical compound with the molecular formula C14H18N2 and a molecular weight of 214.31 g/mol . It is characterized by the presence of an azepane ring (a seven-membered nitrogen-containing ring) attached to a phenyl group and an acetonitrile moiety. This compound is used in various research and industrial applications due to its unique chemical properties.

Safety and Hazards

The safety data sheet (SDS) for Azepan-1-yl(phenyl)acetonitrile indicates that it may be hazardous . The specific hazards are not detailed in the sources I found.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(phenyl)acetonitrile typically involves the reaction of azepane with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azepane, followed by the addition of phenylacetonitrile . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(phenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The phenyl group or the nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepan-1-yl(phenyl)acetic acid, while reduction may produce azepan-1-yl(phenyl)methanamine.

Scientific Research Applications

Azepan-1-yl(phenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays and as a probe to study biological processes.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Azepan-1-yl(phenyl)acetonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to specific sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    Azepine: A seven-membered nitrogen-containing ring similar to azepane.

    Benzodiazepine: Contains a fused benzene and diazepine ring, used in pharmaceuticals.

    Oxazepine: Contains an oxygen and nitrogen in a seven-membered ring.

    Thiazepine: Contains a sulfur and nitrogen in a seven-membered ring.

Uniqueness

Azepan-1-yl(phenyl)acetonitrile is unique due to its specific combination of an azepane ring with a phenylacetonitrile moiety. This structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-(azepan-1-yl)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c15-12-14(13-8-4-3-5-9-13)16-10-6-1-2-7-11-16/h3-5,8-9,14H,1-2,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTVIWLDOORMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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